Ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate
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Overview
Description
Ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has a phenoxy group attached to the thiazole ring, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate typically involves the reaction of 2-phenoxy-1,3-thiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate involves its interaction with various molecular targets and pathways. The phenoxy group and thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate is unique due to its specific phenoxy group attached to the thiazole ring, which can influence its chemical reactivity and biological activities.
Properties
CAS No. |
918659-02-6 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
ethyl 2-(2-phenoxy-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C13H13NO3S/c1-2-16-12(15)8-11-9-14-13(18-11)17-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
HOPAGVKQLHBYKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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